

Spectroscopic and Spectrometric Analysis of 1,9-Diaminononane: A Technical Guide

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Compound of Interest

Compound Name: 1,9-Diaminononane

Cat. No.: B1582714

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This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for **1,9-Diaminononane**. It includes key spectral data, detailed experimental protocols, and visual workflows to support research and development activities involving this compound. **1,9-Diaminononane** is a versatile organic intermediate utilized in various chemical syntheses.^[1]

Physicochemical Properties of 1,9-Diaminononane

Property	Value	Reference
Molecular Formula	C ₉ H ₂₂ N ₂	[2][3]
Molecular Weight	158.28 g/mol	[4][5]
CAS Number	646-24-2	[2][4]
Melting Point	35-37 °C	[1][4]
Boiling Point	258-259 °C at 756 mmHg	[1][4]
Appearance	Solid	[4]

FT-IR Spectroscopy Data

An experimental FT-IR spectrum for **1,9-Diaminononane** is not publicly available in the searched databases. However, based on the known characteristic absorption frequencies for primary aliphatic amines, the expected FT-IR peaks are summarized in the table below.

Table 1: Expected FT-IR Absorption Bands for **1,9-Diaminononane**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
3400-3250	N-H Stretch (asymmetric and symmetric)	Medium (two bands)
2925-2855	C-H Stretch (alkane chain)	Strong
1650-1580	N-H Bend (scissoring)	Medium
1470-1450	C-H Bend (scissoring)	Medium
1250-1020	C-N Stretch	Medium-Weak
910-665	N-H Wag	Strong, Broad

Mass Spectrometry Data

The electron ionization mass spectrometry data for **1,9-Diaminononane** is available from the NIST WebBook.^{[2][3]} The fragmentation pattern is characteristic of a long-chain aliphatic diamine. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.^[6]

Table 2: Major Peaks in the Electron Ionization Mass Spectrum of **1,9-Diaminononane**

m/z	Relative Intensity (%)	Proposed Fragment
30	100	$[\text{CH}_2\text{NH}_2]^+$
44	~75	$[\text{C}_2\text{H}_5\text{NH}]^+$
56	~30	$[\text{C}_3\text{H}_6\text{NH}_2]^+$
70	~20	$[\text{C}_4\text{H}_8\text{NH}_2]^+$
84	~15	$[\text{C}_5\text{H}_{10}\text{NH}_2]^+$
98	~10	$[\text{C}_6\text{H}_{12}\text{NH}_2]^+$
112	~5	$[\text{C}_7\text{H}_{14}\text{NH}_2]^+$
126	<5	$[\text{C}_8\text{H}_{16}\text{NH}_2]^+$
141	<5	$[\text{M}-\text{NH}_3]^+$
158	Not observed	$[\text{M}]^+$ (Molecular Ion)

Data is estimated from the graphical spectrum provided by the NIST WebBook.[\[2\]](#)[\[3\]](#)

Table 3: Predicted m/z for Adducts of **1,9-Diaminononane**

Adduct	m/z
$[\text{M}+\text{H}]^+$	159.18558
$[\text{M}+\text{Na}]^+$	181.16752
$[\text{M}-\text{H}]^-$	157.17102
$[\text{M}+\text{NH}_4]^+$	176.21212
$[\text{M}+\text{K}]^+$	197.14146

Data sourced from PubChem.[\[7\]](#)

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of **1,9-Diaminononane**.

FT-IR Spectroscopy Protocol

Given that **1,9-Diaminononane** is a low-melting solid, it can be analyzed as either a liquid film or a solid.

Method 1: Liquid Film (Melt) Technique

- Instrument Preparation: Perform a background scan on the clean ATR crystal or salt plates (e.g., KBr) to account for atmospheric CO₂ and H₂O.
- Sample Preparation: Gently warm the solid **1,9-Diaminononane** sample until it melts.
- Sample Application: Place a small drop of the molten sample onto the ATR crystal or between two salt plates to form a thin film.
- Data Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
- Data Processing: The acquired spectrum is the final spectrum of the sample.
- Cleaning: Thoroughly clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol or acetone) and dry completely.

Method 2: Solid (KBr Pellet) Technique

- Sample Preparation: Grind a small amount (1-2 mg) of **1,9-Diaminononane** with approximately 200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrument Preparation: Perform a background scan with an empty sample holder.
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

- Data Processing: The resulting spectrum represents the infrared absorption of the sample.

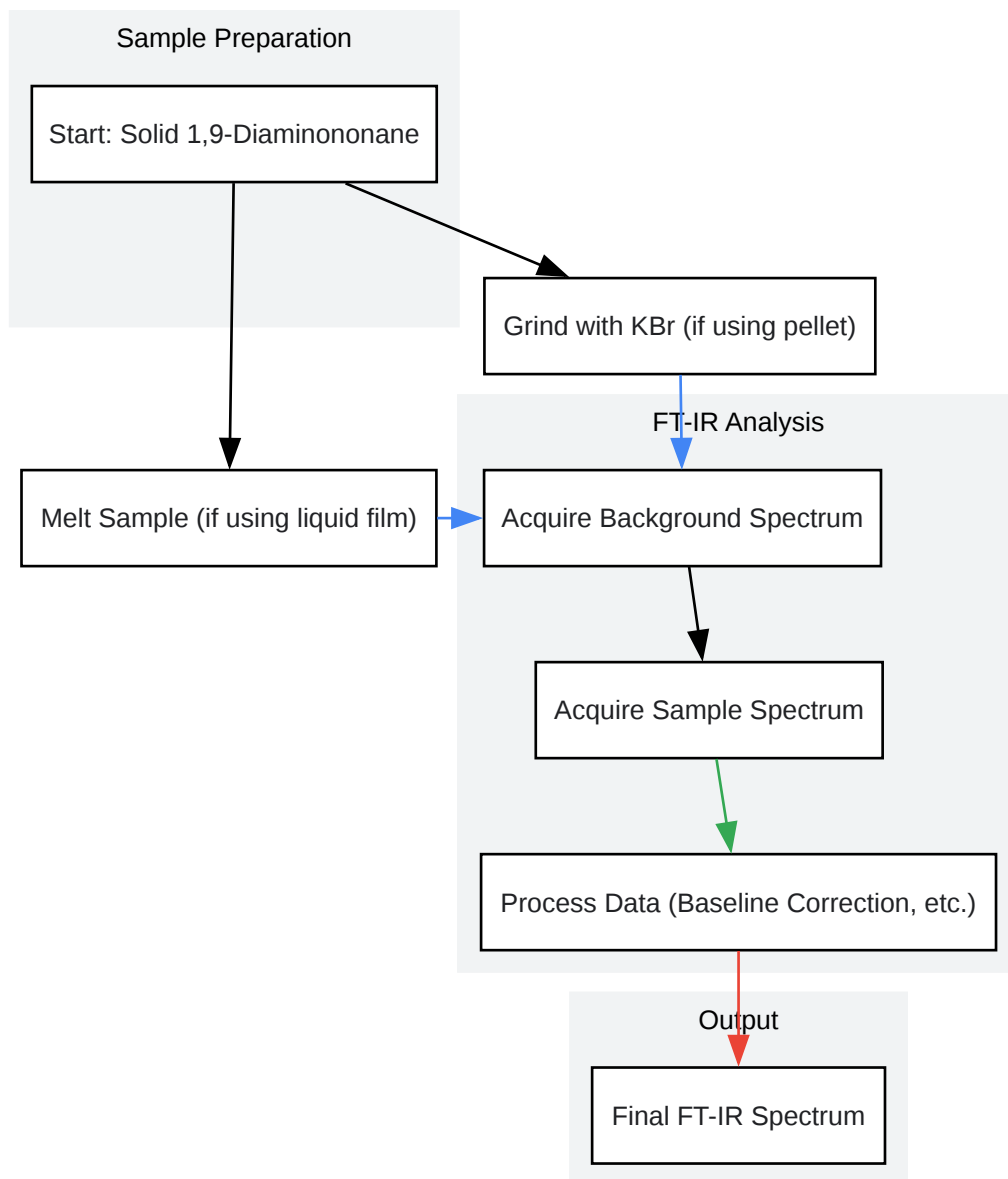
Mass Spectrometry Protocol (Electron Ionization - GC-MS)

- Sample Preparation: Prepare a dilute solution of **1,9-Diaminononane** in a volatile organic solvent such as methanol or dichloromethane.
- GC-MS System Setup:
 - Set the GC oven temperature program to ensure separation from any impurities.
 - Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).
 - Use a suitable capillary column (e.g., DB-1 or HP-Wax).[2]
 - Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
 - Set the mass range to be scanned (e.g., m/z 20-200).
- Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
- Data Acquisition: The GC will separate the components of the sample, and the mass spectrometer will acquire mass spectra for the eluting peaks.
- Data Analysis: Identify the peak corresponding to **1,9-Diaminononane** based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion (if present) and the fragmentation pattern.

Visualized Experimental Workflows

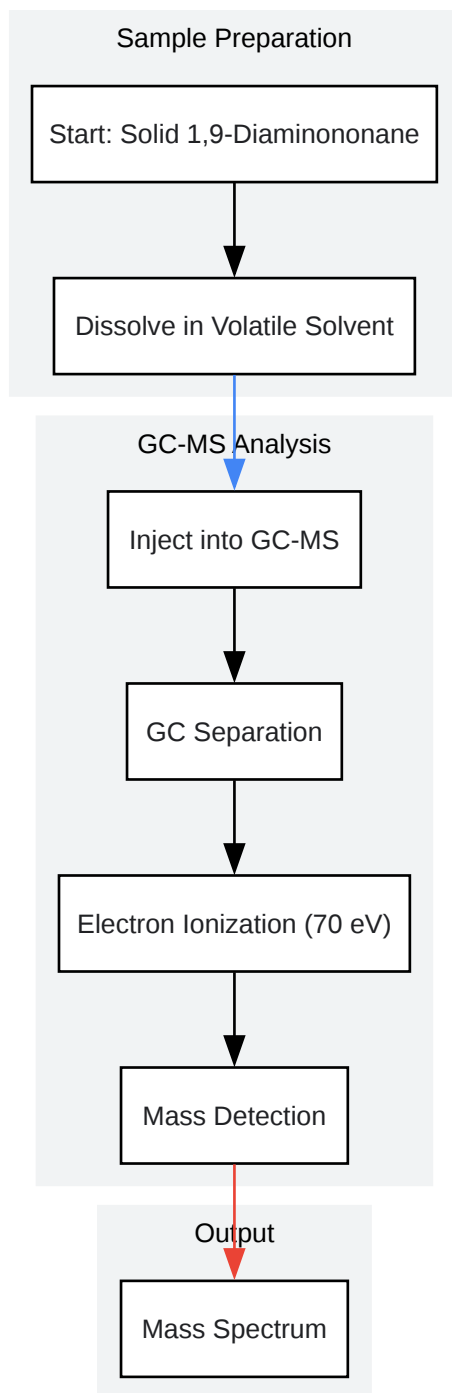
The following diagrams illustrate the general workflows for the FT-IR and mass spectrometry analysis of **1,9-Diaminononane**.

FT-IR Analysis Workflow for 1,9-Diaminononane

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Caption: FT-IR Analysis Workflow.

GC-MS Analysis Workflow for 1,9-Diaminononane

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Caption: GC-MS Analysis Workflow.

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